molecular formula C15H14ClN5O2S B12674903 2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide CAS No. 92144-29-1

2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide

Cat. No.: B12674903
CAS No.: 92144-29-1
M. Wt: 363.8 g/mol
InChI Key: ZVZFTAIMGWBWSN-UHFFFAOYSA-N
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Description

2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide typically involves multi-step organic reactions. The starting materials might include quinazoline derivatives, sulfonic acids, and chlorinated aromatic compounds. Common reaction conditions include:

    Temperature: Reactions are often carried out at elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the reactions.

    Solvents: Organic solvents such as dichloromethane or ethanol are commonly used.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions could convert nitro groups to amino groups.

    Substitution: Halogen substitution reactions might be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe for studying biological pathways.

    Medicine: Potential use in drug development for treating diseases.

    Industry: Could be used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. For example, it might inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-quinazoline: A simpler analog with similar biological activities.

    6-Sulfonic acid derivatives: Compounds with sulfonic acid groups that exhibit different solubility and reactivity.

    3-Chloro-phenyl derivatives: Compounds with chlorinated aromatic rings that have unique chemical properties.

Uniqueness

2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

92144-29-1

Molecular Formula

C15H14ClN5O2S

Molecular Weight

363.8 g/mol

IUPAC Name

2,4-diamino-N-(3-chlorophenyl)-N-methylquinazoline-6-sulfonamide

InChI

InChI=1S/C15H14ClN5O2S/c1-21(10-4-2-3-9(16)7-10)24(22,23)11-5-6-13-12(8-11)14(17)20-15(18)19-13/h2-8H,1H3,(H4,17,18,19,20)

InChI Key

ZVZFTAIMGWBWSN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

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